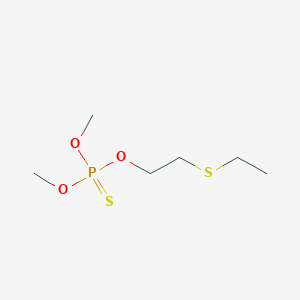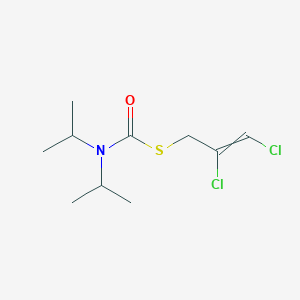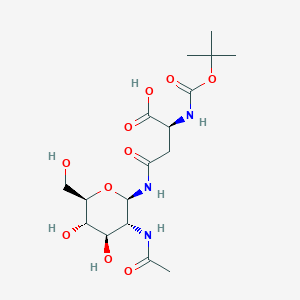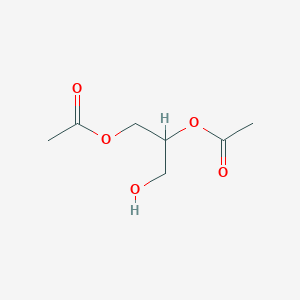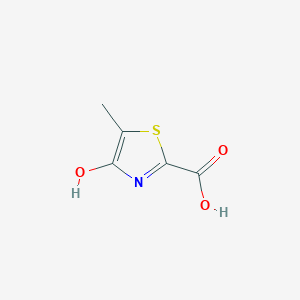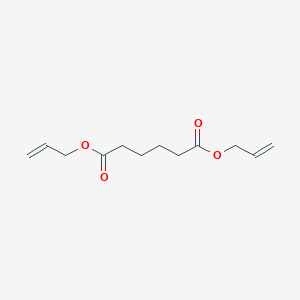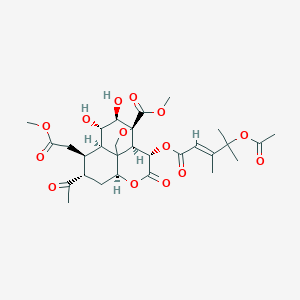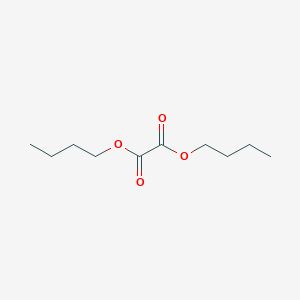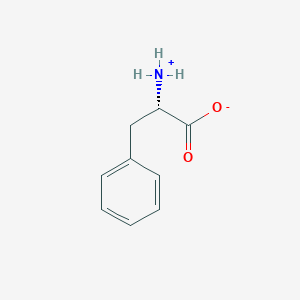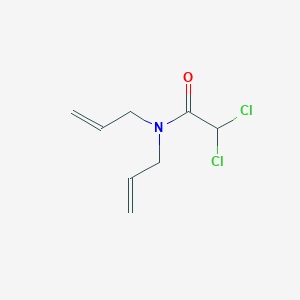![molecular formula C9H7NOS B166079 2-Methylbenzo[d]thiazole-7-carbaldehyde CAS No. 125872-43-7](/img/structure/B166079.png)
2-Methylbenzo[d]thiazole-7-carbaldehyde
Descripción general
Descripción
2-Methylbenzo[d]thiazole-7-carbaldehyde is an aromatic heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science. The compound features a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and an aldehyde group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[d]thiazole-7-carbaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions. Another approach is the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of microwave irradiation and one-pot multicomponent reactions. These methods are efficient, economical, and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzo[d]thiazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 2-Methyl-1,3-benzothiazole-7-carboxylic acid.
Reduction: 2-Methyl-1,3-benzothiazole-7-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methylbenzo[d]thiazole-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[d]thiazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without the methyl and aldehyde groups.
2-Methylbenzothiazole: Lacks the aldehyde group.
1,3-Benzothiazole-7-carbaldehyde: Lacks the methyl group.
Uniqueness
2-Methylbenzo[d]thiazole-7-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
2-methyl-1,3-benzothiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKHNPTMVQBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

